![molecular formula C13H19N3O2S B1371272 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline CAS No. 519148-71-1](/img/structure/B1371272.png)
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Overview
Description
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline, also known as sufoxide, is a sulfonamide compound. It has a molecular weight of 281.38 g/mol . The IUPAC name for this compound is 5-[(4-methyl-1-piperazinyl)sulfonyl]indoline .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular formula of C13H19N3O2S .Scientific Research Applications
Therapeutic Perspectives for Cognitive Impairment
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline and its derivatives have been explored for their potential in treating cognitive impairments. Research has focused on the serotonin 5-HT6 receptor (5-HT6R), a subtype of serotonin receptors. Compounds like 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have shown significant procognitive action and anxiolytic-like effects in behavioral tests, suggesting their usefulness in cognitive therapies (Latacz et al., 2019).
Alzheimer's Disease Treatment
Indoline derivatives, including those related to this compound, have been studied as ligands for the serotonin 5-HT6 receptor. These derivatives are viewed as promising therapeutic targets for Alzheimer's disease (AD) treatment. For instance, compounds like MST4, a potent 5-HT6R antagonist, show promise in slowing down or preventing the development of AD (Łażewska et al., 2023).
Anticancer Activity
Some derivatives of this compound have been evaluated for their anticancer activities. For example, 1-arylsulfonyl-4-vinylimidazolidinones have shown varying degrees of activity against different human cancer cell lines, highlighting their potential as anticancer agents (Kwak et al., 2006).
Development of Novel 5-HT Receptor Antagonists
Research has led to the synthesis of new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, which are potent and selective 5-HT(1B/1D) antagonists. These compounds have been evaluated for their receptor binding profiles and potential therapeutic applications (Liao et al., 2000).
Synthesis of Polycyclic Sulfonyl Indolines
There has been significant progress in the synthesis of novel polycyclic sulfonyl indolines. Techniques like Fe(II)-catalyzed or UV-driven cyclization reactions have been developed to create these compounds, which are structurally unique and could have various applications (Lu et al., 2019).
Safety and Hazards
The safety information available indicates that 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is known that similar compounds have been studied for their antimicrobial properties .
Mode of Action
It has been found to be active againstS. aureus biofilm . This suggests that it may interact with bacterial cells to inhibit biofilm formation, a common mechanism of action for antimicrobial agents.
Result of Action
Its observed activity againstS. aureus biofilm suggests that it may disrupt biofilm structure or prevent its formation, thereby inhibiting the bacteria’s ability to establish persistent infections .
Biochemical Analysis
Biochemical Properties
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it can affect metabolic pathways by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to gradual degradation, which may affect its efficacy and potency. Long-term studies have also indicated potential cumulative effects on cellular processes, necessitating careful consideration of exposure duration in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, its interaction with other metabolic enzymes can result in changes in the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJWLKUSHQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1371189.png)
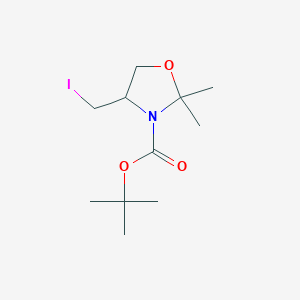
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)
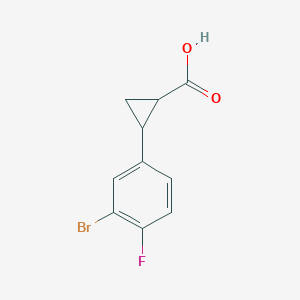
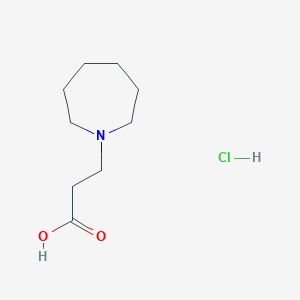
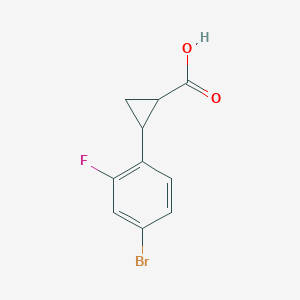
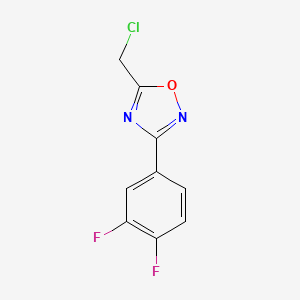

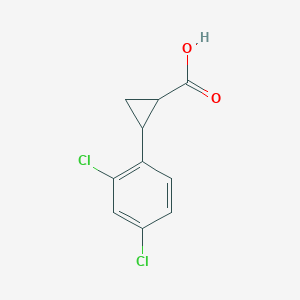
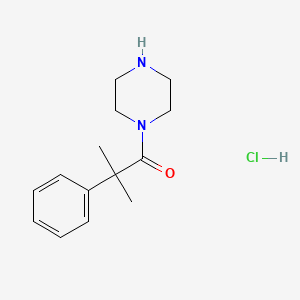
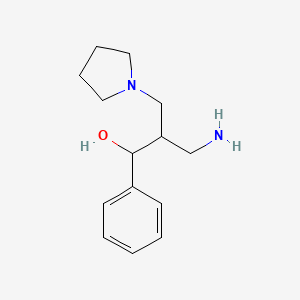
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)

![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)